molecular formula C16H12ClNO3 B2591603 (3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone CAS No. 923680-17-5

(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone

Cat. No. B2591603
CAS RN: 923680-17-5
M. Wt: 301.73
InChI Key: HMKKDOVVAZHOII-UHFFFAOYSA-N
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Description

“(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a chemical compound with the linear formula C16H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to benzofuran derivatives, which are found to be suitable structures with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone”, is characterized by a benzofuran ring. The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and depend on the specific structure and substituents of the compound. For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound mentioned may serve as a scaffold for developing new anticancer agents with targeted therapy potential and minimal side effects.

Antimicrobial Agents

The benzofuran core, especially when substituted at the 4-position with halogens or hydroxyl groups, shows promising antimicrobial activity . This suggests that (3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone could be a potential candidate for developing new antimicrobial drugs.

Anti-Hepatitis C Virus Activity

Benzofuran compounds have been identified with anti-hepatitis C virus activity, indicating potential as therapeutic drugs for hepatitis C disease . The structural features of the compound could be optimized to enhance this activity.

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative activities, which are crucial in combating oxidative stress-related diseases . The methoxy and amino groups in the compound may contribute to its antioxidative potential.

Natural Product Synthesis

The benzofuran ring is a key structural unit in many biologically active natural medicines and synthetic chemical materials . The compound could be used in the total synthesis of complex natural products containing benzofuran rings, leveraging its unique structure for the construction of diverse natural product analogs.

Drug Lead Compounds

Due to the broad range of pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds . The compound could be a starting point for the development of new drugs with various clinical applications.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary widely depending on their specific structure and biological target. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

Sigma-Aldrich provides “(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone” as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKDOVVAZHOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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